![molecular formula C23H29N3O3 B5620876 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B5620876.png)
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-(4-methylpiperazin-1-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related chromen derivatives involves reductive amination processes and is characterized by the use of sodium cyanoborohydride in methanol. These methods yield compounds with significant antimicrobial activity, showcasing the compound's potential in therapeutic applications (Mandala et al., 2013). Another synthetic route involves etherification, oximation, and Beckmann rearrangement, demonstrating the compound's complex synthetic accessibility (Chen et al., 2012).
Molecular Structure Analysis
Crystal and molecular structure studies reveal that these compounds crystallize in specific space groups, with intermolecular hydrogen bonds leading to the formation of centrosymmetric dimers. Intramolecular hydrogen bonds and π-π interactions play a crucial role in stabilizing the structure, as detailed through single crystal X-ray diffraction data (Anuradha et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving phosphorus ylides under phase-transfer catalysis conditions highlight the reactivity of chromene derivatives, leading to the synthesis of benzopyranooxazoles and demonstrating the compound's versatile chemical behavior (Bezergiannidou‐Balouctsi et al., 1993). These reactions underscore the compound's potential for further chemical modifications and applications.
Physical Properties Analysis
The synthesis and characterization of similar compounds involve advanced techniques such as NMR and mass spectroscopy, which help determine the physical properties of these compounds, including their structural identity and purity. The detailed analysis through these techniques ensures the compound's suitability for further studies (Chen et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-(4-methylpiperazin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-25-9-11-26(12-10-25)20-6-3-18(4-7-20)23(27)24-15-17-13-19-5-8-21(28-2)14-22(19)29-16-17/h3-8,14,17H,9-13,15-16H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVPMLZGVJTICV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3CC4=C(C=C(C=C4)OC)OC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-(4-methylpiperazin-1-yl)benzamide |
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